Lipophilicity: XLogP3 vs. Methanamine Analog
The target compound exhibits a PubChem‑computed XLogP3 of 0.4, placing it between the more polar methanamine analog (XLogP3 = 0) and the slightly more lipophilic 2‑amino analog (XLogP3 = 0.8) [1]. A LogP difference of +0.4 relative to the methanamine congener translates to an approximately 2.5‑fold higher octanol‑water partition coefficient, meaning the target compound partitions more readily into organic phases during extractive work‑up [2].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | [4-(Trifluoromethyl)pyrimidin-2-yl]methanamine (CAS 944902-50-5): XLogP3 = 0; 2-Amino-4-(trifluoromethyl)pyrimidine (CAS 16075-42-6): XLogP3 = 0.8 |
| Quantified Difference | +0.4 log units vs. methanamine analog; −0.4 vs. 2‑amino analog |
| Conditions | PubChem XLogP3 3.0 algorithm; computed values, not experimentally measured |
Why This Matters
For medicinal chemistry programs optimizing CNS penetration or metabolic stability, a 0.4 log-unit shift in lipophilicity can materially affect in vitro ADME parameters, making the target compound the intermediate‑polarity option within this congeneric series.
- [1] PubChem CID 63317323, CID 63317827, CID 595915; Computed XLogP3‑AA values. National Center for Biotechnology Information (2025). View Source
- [2] A. Leo, C. Hansch, D. Elkins. Partition coefficients and their uses. Chem. Rev. 71(6):525‑616 (1971). View Source
